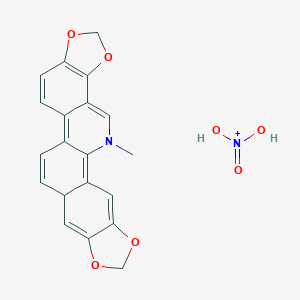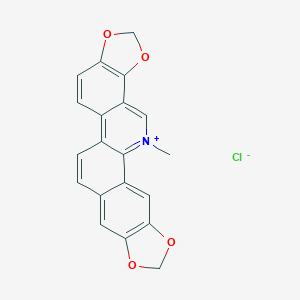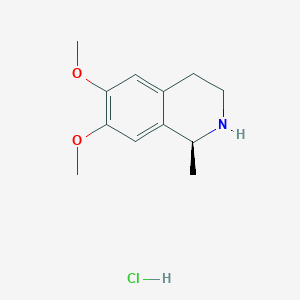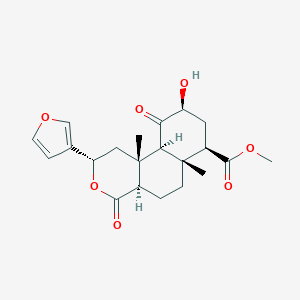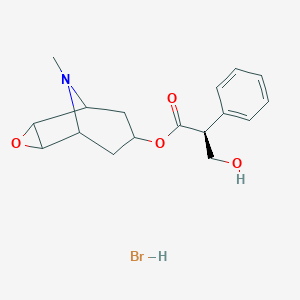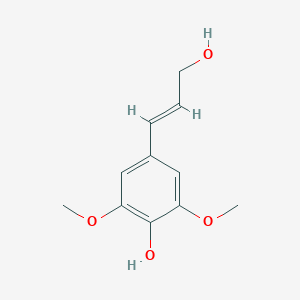
Sinapylalkohol
Übersicht
Beschreibung
Sinapylalkohol ist eine organische Verbindung, die strukturell mit Zimtsäure verwandt ist. Er wird über den Phenylpropanoid-Stoffwechselweg biosynthetisiert, wobei Sinapaldehyd als unmittelbarer Vorläufer fungiert . Diese Phytochemikalie ist eines der Monolignole, die Vorläufer von Lignin oder Lignanen sind. This compound ist auch ein biosynthetischer Vorläufer verschiedener Stilbenoide und Cumarine .
Wissenschaftliche Forschungsanwendungen
Sinapylalkohol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird im Studium der Lignifizierung und Biosynthese von Lignin verwendet.
Biologie: Dient als Vorläufer für verschiedene biologisch aktive Verbindungen.
Medizin: Zeigt antioxidative, antimykotische und antimikrobielle Aktivitäten.
5. Wirkmechanismus
This compound entfaltet seine Wirkung über den Phenylpropanoid-Stoffwechselweg. Er wird in Sinapaldehyd umgewandelt und dann durch enzymatische Dehydrierung in Lignin eingebaut . Die molekularen Zielstrukturen umfassen Enzyme wie Laccasen und Peroxidasen, die die Polymerisation von this compound zu Lignin ermöglichen .
Wirkmechanismus
Target of Action
Sinapyl alcohol is a monolignol that plays a crucial role in the formation of lignin , a major component of plant cell walls . Lignin provides mechanical strength and durability to plant tissues . Sinapyl alcohol is incorporated into lignin in place of natural sinapyl alcohol .
Mode of Action
Sinapyl alcohol interacts with its targets through a process known as lignification . This process involves the oxidative polymerization of monolignols, initiated by the conversion of these monomers into delocalized phenoxy radicals by two classes of enzymes: laccases and/or peroxidases . These radicals then spontaneously cross-couple with radicals formed on the phenolic termini of growing lignin chains .
Biochemical Pathways
Sinapyl alcohol is biosynthesized via the phenylpropanoid biochemical pathway . Its immediate precursor is sinapaldehyde . The monolignols, including sinapyl alcohol, are synthesized from phenylalanine (Phe) through the general phenylpropanoid and monolignol-specific pathways .
Pharmacokinetics
Once incorporated into the plant cell wall, the chemical reporter group can undergo a bioorthogonal ligation reaction with an EPR probe .
Result of Action
The incorporation of sinapyl alcohol into lignin results in the formation of a polyphenolic polymer . This polymer is a major component of lignocellulosic biomass, an economically important and renewable agro-resource utilized in many industrial processes . The use of sinapyl alcohol allows for a better understanding of the distribution of monolignols in the plant cell wall .
Action Environment
The action of sinapyl alcohol is influenced by the complex biological environment of the plant cell wall . Factors such as the stability of the compound in this environment and the presence of other biomolecules can impact the efficacy and stability of sinapyl alcohol .
Safety and Hazards
Zukünftige Richtungen
Lignin, the second richest biopolymer on earth, after cellulose, and the primary deposition on the secondary cell wall structure of plants, is composed of complex phenolic compounds . Its composition makes it an important natural renewable raw material for the production of a number of commodity products . The scientific community has been attracted to cellulose because of its abundance, adaptability, sustainability, and affordability .
Biochemische Analyse
Biochemical Properties
Sinapyl alcohol plays a crucial role in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls . It interacts with several enzymes, including cinnamyl alcohol dehydrogenase (CAD), which catalyzes the reduction of sinapaldehyde to sinapyl alcohol . Additionally, enzymes such as ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) are involved in its biosynthesis . These interactions are essential for the formation of lignin, which imparts rigidity and decay resistance to plant cell walls .
Cellular Effects
Sinapyl alcohol influences various cellular processes, particularly in plant cells. It is a key component in the formation of lignin, which is deposited in the secondary cell walls of plants . This deposition enhances the structural integrity and defense mechanisms of the plant . Sinapyl alcohol also affects cell signaling pathways and gene expression related to lignin biosynthesis . Its presence in the cell wall can trigger responses to biotic and abiotic stress, such as pathogen attack and mechanical damage .
Molecular Mechanism
At the molecular level, sinapyl alcohol exerts its effects through its involvement in the lignin biosynthetic pathway . It is synthesized from sinapaldehyde by the action of cinnamyl alcohol dehydrogenase (CAD) . Sinapyl alcohol can also be produced from coniferyl alcohol through the action of ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) . These enzymes facilitate the conversion of precursor molecules into sinapyl alcohol, which is then polymerized into lignin by laccases and peroxidases .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of sinapyl alcohol have been studied using various techniques . It has been observed that sinapyl alcohol can be incorporated into plant cell walls, where it undergoes polymerization to form lignin . Over time, the effects of sinapyl alcohol on cellular function can be monitored using bioimaging techniques such as EPR spectroscopy . These studies have shown that sinapyl alcohol remains stable within the cell wall matrix and contributes to the long-term structural integrity of the plant .
Dosage Effects in Animal Models
While sinapyl alcohol is primarily studied in plant systems, its effects in animal models have also been explored . In these studies, varying dosages of sinapyl alcohol have been administered to assess its impact on cellular and metabolic processes . It has been found that high doses of sinapyl alcohol can lead to toxic effects, while lower doses may have minimal impact . These findings highlight the importance of dosage in determining the biological effects of sinapyl alcohol in different organisms .
Metabolic Pathways
Sinapyl alcohol is involved in the phenylpropanoid metabolic pathway, which leads to the biosynthesis of lignin . This pathway begins with the conversion of phenylalanine to cinnamic acid, followed by a series of enzymatic reactions that produce sinapyl alcohol . Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) . Sinapyl alcohol is then polymerized into lignin, contributing to the structural and defensive properties of plant cell walls .
Transport and Distribution
Within plant cells, sinapyl alcohol is transported to the cell wall, where it is incorporated into lignin . This transport is facilitated by specific transporters and binding proteins that ensure the proper localization of sinapyl alcohol . Once in the cell wall, sinapyl alcohol is polymerized by laccases and peroxidases, leading to the formation of lignin . This distribution and incorporation into the cell wall are crucial for the structural integrity and defense mechanisms of the plant .
Subcellular Localization
Sinapyl alcohol is primarily localized in the cell wall, where it participates in lignin biosynthesis . The subcellular localization of sinapyl alcohol is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the cell wall matrix . This localization is essential for the formation of lignin and the resulting structural and defensive properties of the plant cell wall .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Sinapylalkohol kann durch selektive 1,2-Reduktion der entsprechenden Zimtsäureester unter Verwendung von Diisobutylaluminiumhydrid als Reduktionsmittel synthetisiert werden . Ein weiteres Verfahren beinhaltet die Biosynthese von 4-Hydroxycinnamylalkoholen, einschließlich this compound, in einem dreistufigen Prozess in einem Topf .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die enzymatische Dehydrierung von Monolignolen wie p-Cumarylalkohol, Coniferylalkohol und this compound selbst. Diese Prozesse werden durch Enzyme wie Laccasen und Peroxidasen katalysiert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sinapylalkohol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Verstärkt durch Verbindungen wie 4-Cumarinsäure und Ferulasäure.
Hydroformylierung und Hydrierung: Katalysiert durch Cobalt- und Rhodiumcarbonylkomplexe, was zu Produkten wie 4-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)butanal führt.
Kupplungsreaktionen: Mit Sinapyl-p-Hydroxybenzoat.
Häufige Reagenzien und Bedingungen:
Oxidation: Peroxidasen und Laccasen.
Reduktion: Diisobutylaluminiumhydrid.
Hydroformylierung und Hydrierung: Cobalt- und Rhodiumcarbonylkomplexe.
Hauptprodukte:
- 4-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)butanal
- 3-Hydroxy-2-(4-hydroxy-3,5-dimethoxybenzyl)propanal
- 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol .
Vergleich Mit ähnlichen Verbindungen
Sinapylalkohol ist eines der drei Hauptmonolignole, die anderen sind Coniferylalkohol und p-Cumarylalkohol . Diese Verbindungen unterscheiden sich in ihrem Methylierungsgrad:
Coniferylalkohol: Enthält eine Methoxygruppe.
p-Cumarylalkohol: Enthält keine Methoxygruppen.
This compound: Enthält zwei Methoxygruppen.
Einzigartigkeit: Der höhere Methylierungsgrad von this compound macht ihn in bestimmten chemischen Prozessen, wie Oxidation und Polymerisation, reaktiver als seine Gegenstücke .
Ähnliche Verbindungen:
- Coniferylalkohol
- p-Cumarylalkohol
- Sinapinsäure
- Syringol
- Syringaldehyd
- Syringasäure
- Acetosyringon
- Sinapin
- Canolol .
Eigenschaften
IUPAC Name |
4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOPEXOUVTGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895025 | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-33-7 | |
| Record name | Sinapyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of sinapyl alcohol in plants?
A1: Sinapyl alcohol is a primary precursor for syringyl (S) lignin biosynthesis in plants, particularly angiosperms [, , , , ]. S lignin, along with guaiacyl (G) lignin, represents a significant portion of lignin in most flowering plants.
Q2: How does sinapyl alcohol differ from coniferyl alcohol in terms of its role in lignin biosynthesis?
A2: Both are monolignols, but coniferyl alcohol primarily forms guaiacyl (G) lignin units, while sinapyl alcohol gives rise to syringyl (S) units [, , , ]. The additional methoxy group in sinapyl alcohol influences its reactivity and the final lignin structure [].
Q3: What is the significance of sinapyl alcohol glycosylation in plants?
A4: Glycosylation of sinapyl alcohol, forming isosyringin, is believed to aid in its transport and storage [, ]. It may also regulate the availability of free sinapyl alcohol for lignin polymerization [, ].
Q4: Can conifers, which typically lack S lignin, be engineered to produce it?
A5: Yes, studies have demonstrated that introducing genes like ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) into conifers like Pinus radiata allows them to produce and incorporate sinapyl alcohol into their lignin, creating a syringyl-rich lignin similar to hardwoods [].
Q5: What is the molecular formula, weight, and characteristic spectroscopic data for sinapyl alcohol?
A6: - Molecular Formula: C11H14O4- Molecular Weight: 210.23 g/mol- Spectroscopic data: NMR and mass spectrometry are commonly used for characterization. Sinapyl alcohol exhibits characteristic signals in 1H and 13C NMR corresponding to its aromatic ring, propenyl side chain, and methoxy groups [, ]. Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for identification [].
Q6: How does the reactivity of sinapyl alcohol differ from coniferyl alcohol during lignin polymerization?
A7: The presence of an extra methoxy group in sinapyl alcohol makes its radical less reactive compared to the coniferyl alcohol radical []. This difference in reactivity influences the types and frequencies of linkages formed during lignin polymerization, contributing to structural differences between G and S lignin [, ].
Q7: How does pH influence the peroxidase-catalyzed polymerization of sinapyl alcohol?
A8: Studies show that acidic conditions (pH below 4.5) enhance the dehydrogenative polymerization of sinapyl alcohol []. Under these conditions, the reactive quinone methide intermediates formed during oxidation are more likely to react with water, leading to the formation of benzyl alcohol type β-O-4 substructures, a characteristic feature of S-rich lignins [].
Q8: What is the role of peroxidases in the polymerization of sinapyl alcohol?
A9: Peroxidases are crucial for lignin polymerization, catalyzing the oxidation of monolignols like sinapyl alcohol into phenoxy radicals [, , ]. These radicals then undergo spontaneous coupling reactions to form the lignin polymer [, ].
Q9: Are there specific peroxidases that preferentially oxidize sinapyl alcohol?
A10: Research suggests that certain peroxidase isoforms exhibit higher activity towards sinapyl alcohol compared to other monolignols [, ]. For instance, an acidic peroxidase fraction from silver birch (Betula pendula) showed a higher affinity for sinapyl alcohol oxidation than for coniferyl alcohol []. This substrate specificity likely contributes to the regulation of S lignin biosynthesis in angiosperms [].
Q10: Does the presence of syringyl lignin impact the properties of plant biomass?
A11: Yes, syringyl lignin generally makes plant biomass easier to process for biofuel production and paper pulping compared to guaiacyl lignin []. The altered structure of S lignin makes it more amenable to chemical and enzymatic breakdown [, ].
Q11: Can sinapyl alcohol be used as a starting material for producing valuable chemicals?
A12: Potentially, yes. Syringaresinol, a lignan with nutraceutical and polymer applications, can be synthesized from sinapyl alcohol using a two-step biocatalytic process []. This opens avenues for utilizing sinapyl alcohol or its derivatives as a renewable source for valuable chemical production.
Q12: What is the role of computational chemistry in understanding sinapyl alcohol polymerization?
A13: Computational methods, such as density functional theory (DFT) calculations, help predict the reactivity of sinapyl alcohol and its intermediates during polymerization []. These calculations provide insights into the preferential formation of specific lignin linkages and aid in understanding the structural features of S lignin [].
Q13: What are some of the challenges in studying sinapyl alcohol and S lignin?
A14: Challenges include the complexity of the lignin polymerization process, the presence of multiple enzymatic and non-enzymatic reactions, and the difficulty in isolating and characterizing specific lignin structures [, , ]. Further research is needed to fully elucidate the regulatory mechanisms governing sinapyl alcohol biosynthesis and its incorporation into lignin.
Q14: What are the future directions in sinapyl alcohol and lignin research?
A15: Future research will likely focus on engineering plants with tailored lignin compositions to improve biomass processing for biofuels and biomaterials []. Understanding the precise roles of specific peroxidases and other enzymes involved in sinapyl alcohol metabolism will be crucial for developing effective engineering strategies []. Additionally, exploring the potential of sinapyl alcohol and its derivatives as renewable feedstocks for valuable chemical production holds promise for a more sustainable future [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



